![molecular formula C16H13N3O B2623465 (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2176152-24-0](/img/structure/B2623465.png)
(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IPP is a synthetic compound that belongs to the class of indole-pyrrolopyridines and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been shown to inhibit the activity of several enzymes, such as topoisomerase II, histone deacetylase, and protein kinase C, which are involved in cell proliferation and survival. (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has also been found to modulate the expression of several genes, including those involved in apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway and downregulating the expression of anti-apoptotic proteins. (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has also been shown to inhibit the replication of viruses by targeting different stages of the viral life cycle, such as viral entry, replication, and assembly. Additionally, (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in lab experiments is its synthetic accessibility and high purity. (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can be synthesized in large quantities with high purity, which makes it suitable for various biological assays. However, one of the limitations of using (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is its limited solubility in water, which can affect its bioavailability and cellular uptake. Additionally, (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone may exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone. One of the potential applications of (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is in the development of novel anticancer drugs. (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been shown to exhibit potent anticancer activity against various cancer cell lines, and further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone may have potential applications in the treatment of viral infections and inflammatory diseases. Further studies are needed to investigate the efficacy and safety of (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves the condensation of 5-formylindole with 6-amino-5H-pyrrolo[3,4-b]pyridine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been shown to inhibit the growth of various cancer cells, such as breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of several viruses, including HIV-1, HCV, and HSV-1, by targeting different stages of the viral life cycle. Additionally, (1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(12-3-4-14-11(8-12)5-7-18-14)19-9-13-2-1-6-17-15(13)10-19/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYFLWNAAJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC4=C(C=C3)NC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2623382.png)
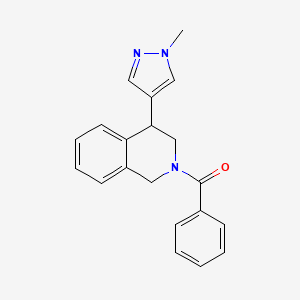
![4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine](/img/structure/B2623387.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2623389.png)
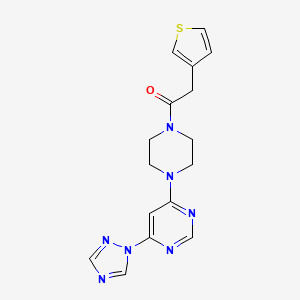
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2623392.png)



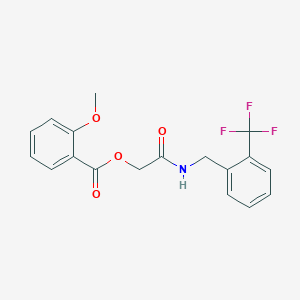

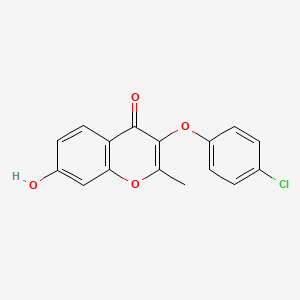
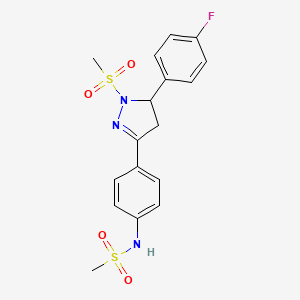
![N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2623403.png)